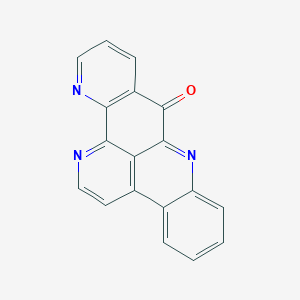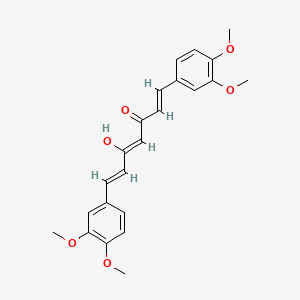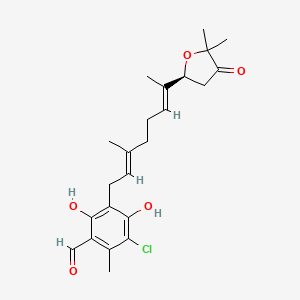
Aloin B
Übersicht
Beschreibung
Aloin, also known as barbaloin, is a bitter, yellow-brown colored compound noted in the exudate of at least 68 Aloe species . It is used as a stimulant-laxative, treating constipation by inducing bowel movements . Aloin is a natural chemical found in the skin of the Aloe Vera plant that has laxative effects when orally consumed by humans .
Synthesis Analysis
Aloin biosynthesis pathway related genes were upregulated and showed maximum expression after 24 h of methyl jasmonate induction, indicating the correlation of both aloin and saponin with the defense mechanism of Aloe vera . A new simple analytical method was developed for the identification and quantification of aloin in aloe gel .Molecular Structure Analysis
The universal Protein Resource (Uniprot) and Protein Data Bank (PDB) databases were searched for the three-dimensional structure of the key core target of aloin in asthma and allergic rhinitis, respectively . Molecular docking and molecular dynamics simulations showed that aloin could stably bind to the core target proteins .Chemical Reactions Analysis
A simple method was developed for determining aloin in A. vera samples by UV–visible spectroscopy with the study of the results of measurements by principal component analysis (PCA), which showed the separation of samples in the PC space depending on their manufacturer .Physical And Chemical Properties Analysis
The effects of different modifiers and contents on the coating’s optical properties, mechanical properties, and antibacterial properties were explored . The results showed that the aloin microcapsules prepared with ethanol as the solvent had good morphology and comprehensive properties .Wissenschaftliche Forschungsanwendungen
Behandlung von allergischer Rhinitis und Asthma-Syndrom
Aloin wurde auf seine Auswirkungen auf das kombinierte allergische Rhinitis- und Asthma-Syndrom (CARAS) untersucht . Die Studie ergab, dass Aloin die Expression von Entzündungsfaktoren signifikant hemmte und CARAS möglicherweise durch Herunterregulierung von MAPK-Signalweg-assoziierten Proteinen reguliert . Dies deutet darauf hin, dass Aloin eine potenzielle Behandlung für CARAS sein könnte.
Pharmakologische Funktionen
Aloin, als bioaktive Verbindung, hat eine Vielzahl pharmakologischer Funktionen . Es hat sich gezeigt, dass es entzündungshemmende, antioxidative und antikanker Eigenschaften hat. Diese Eigenschaften machen es zu einer vielversprechenden Verbindung für die Entwicklung neuer Medikamente und Therapien.
In-vitro-Kultur
Aloin wurde in der In-vitro-Kultur von Aloe vera verwendet . Die Verwendung von Aloin in der Gewebekultur kann dazu beitragen, die inhärenten Schwierigkeiten bei der Vermehrung von Aloe vera zu überwinden und so die Kultivierung dieser wertvollen Heilpflanze zu erleichtern .
Antiglykationsaktivität
Aloin wurde auf seine Antiglykationsaktivität untersucht . Glykation ist ein Prozess, der zur Bildung von fortgeschrittenen Glykationsendprodukten (AGEs) führen kann, die an verschiedenen Krankheiten wie Diabetes und Alzheimer beteiligt sind. Daher könnten Verbindungen mit Antiglykationsaktivität, wie Aloin, bei der Prävention und Behandlung dieser Krankheiten von Vorteil sein.
In Vivo
In vivo studies have been conducted to investigate the effects of aloin on various animal models. One study used mice to investigate the effects of aloin on inflammation and wound healing. The results of the study showed that aloin was able to reduce inflammation and promote wound healing. Another study used rats to investigate the effects of aloin on the gastrointestinal system. The results of the study showed that aloin was able to reduce gastrointestinal inflammation and improve digestive function.
In Vitro
In vitro studies have been conducted to investigate the effects of aloin on various cell types. One study used human skin cells to investigate the effects of aloin on wound healing. The results of the study showed that aloin was able to promote wound healing by stimulating the production of collagen and other proteins involved in wound healing. Another study used human intestinal cells to investigate the effects of aloin on the gastrointestinal system. The results of the study showed that aloin was able to reduce inflammation and improve digestive function.
Wirkmechanismus
Target of Action
Aloin B has been found to interact with several targets. It inhibits the activity and expression of hepatic CYP1A2 and CYP3A4 . It also interacts with proteins like Bax, Bcl-2, and caspase-3 . Furthermore, it has been found to inhibit nitric oxide (NO) production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .
Mode of Action
This compound interacts with its targets resulting in various changes. It inhibits the activity and expression of hepatic CYP1A2 and CYP3A4, which are involved in drug metabolism . It also downregulates the expression of Bcl-2, an anti-apoptotic protein, and upregulates the expression of Bax, a pro-apoptotic protein . This leads to the activation of caspase-3, a key enzyme involved in apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to downregulate the MAPK signaling pathway , which plays a crucial role in various cellular functions including cell proliferation, differentiation, and apoptosis. It also inhibits the NF-κB signaling pathway , which is involved in immune and inflammatory responses.
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by factors such as its absorption in the gastrointestinal tract, distribution within the body, metabolism by enzymes, and excretion through the kidneys or liver .
Result of Action
This compound has been found to have several molecular and cellular effects. It inhibits cell proliferation and induces apoptosis in various cell types . It also reduces inflammation by inhibiting the production of inflammatory factors .
Action Environment
Environmental factors can influence the action of this compound. For instance, diet can impact the composition of the gut microbiota, which can in turn affect the metabolism and efficacy of this compound . Moreover, the compound’s stability and efficacy can be influenced by factors such as pH and temperature.
Biologische Aktivität
Aloin has been shown to have a variety of biological activities. It has been shown to have antioxidant, anti-inflammatory, antimicrobial, and wound healing properties. Aloin has also been shown to have cytotoxic effects on some cancer cell lines.
Biochemical and Physiological Effects
Aloin has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins involved in inflammation and wound healing. Aloin has also been shown to have anti-inflammatory, antioxidant, and antimicrobial effects.
Vorteile Und Einschränkungen Für Laborexperimente
Aloin has several advantages as a research tool. It is a natural compound that is easy to synthesize and has a wide range of biological activities. Aloin is also relatively inexpensive and has been well studied in both in vivo and in vitro studies. However, aloin can be toxic in large doses and may be difficult to control in vivo studies.
Zukünftige Richtungen
The potential therapeutic applications of aloin are vast and there are many possible future directions for research. Some potential future directions include investigating the effects of aloin on other diseases and conditions, such as diabetes, obesity, and cardiovascular disease; exploring the potential of aloin as an anti-cancer agent; and developing more efficient methods for synthesizing aloin. Additionally, further research into the mechanism of action of aloin is needed to fully understand how it works and to develop more effective therapeutic strategies.
Safety and Hazards
Eigenschaften
IUPAC Name |
(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHJQYHRLPMKHU-WEZNYRQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904581 | |
| Record name | Aloin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28371-16-6 | |
| Record name | Aloin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28371-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028371166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALOIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VIB0J2WK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



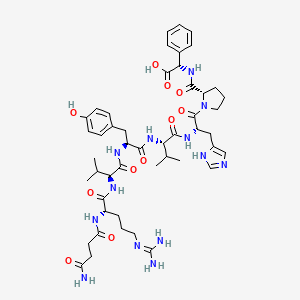
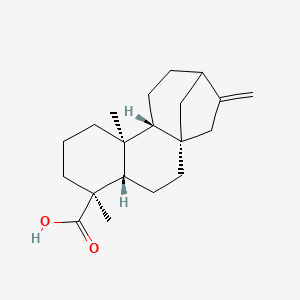
![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1665175.png)


![(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl-pyridin-2-ylmethyl]-1,3-thiazolidine-2-carboxamide](/img/structure/B1665181.png)
![Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate](/img/structure/B1665183.png)


![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)

